Cycloleucine

Catalog No.
S660928
CAS No.
52-52-8
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloleucine

CAS Number

52-52-8

Product Name

Cycloleucine

IUPAC Name

1-aminocyclopentane-1-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9)

InChI Key

NILQLFBWTXNUOE-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C(=O)O)N

Solubility

SOL IN WATER APPROX 5 G/100 ML

Synonyms

cycloleucine;1-Aminocyclopentanecarboxylicacid;52-52-8;1-Aminocyclopentane-1-carboxylicacid;Cycloleucin;1-Amino-1-cyclopentanecarboxylicacid;1-Amino-cyclopentanecarboxylicacid;1-Amino-1-carboxycyclopentane;Cyclopentanecarboxylicacid,1-amino-;CYCLO-LEUCINE;NSC1026;CB1639;X201;UNII-0TQU7668EI;1-Aminocyclopentanecarboxylate;WR14,997;CHEMBL295830;CHEBI:40547;HSDB5195;NILQLFBWTXNUOE-UHFFFAOYSA-N;Amino-1-cyclopentanecarboxylicacid;EINECS200-144-6;MFCD00001381;SBB004230;1-aminocyclopentane(14c)carboxylicacid

Canonical SMILES

C1CCC(C1)(C(=O)O)N

Methylation Inhibitor:

  • Cycloleucine acts as a potent inhibitor of methionine adenosyl transferase (MAT), an enzyme crucial for S-adenosylmethionine (SAM) synthesis. SAM serves as a major methyl donor in cells, participating in numerous methylation reactions essential for various cellular functions [].
  • By inhibiting MAT, cycloleucine effectively reduces cellular SAM levels, impacting various methylation-dependent processes, including gene expression, protein function, and DNA methylation [].

Impact on Cell Metabolism:

  • Studies have shown that cycloleucine can influence cell metabolism in diverse ways. In Escherichia coli cultures, cycloleucine addition alters cellular metabolism, potentially affecting growth and adaptation [].
  • In plant cells, cycloleucine treatment can affect photosynthetic capacity, potentially influencing chlorophyll biosynthesis and degradation []. However, the exact mechanisms and long-term effects require further investigation [].

Regulation of Muscle Development:

  • Recent research explored the effects of cycloleucine on myogenesis, the process of muscle cell formation and development. Studies in poultry suggest that cycloleucine treatment can inhibit myoblast proliferation and differentiation while triggering cell cycle arrest [].
  • This research indicates that cycloleucine may influence muscle development, potentially impacting muscle growth and regeneration. However, further investigation is needed to understand the underlying mechanisms and potential therapeutic applications [].

Potential Tool for Studying m6A Methylation:

  • N6-methyladenosine (m6A) methylation is a crucial regulatory mechanism in various biological processes. Cycloleucine's ability to inhibit methylation has made it a valuable tool for researchers studying the role of m6A in diverse contexts [].
  • By manipulating cellular m6A levels using cycloleucine, scientists can investigate the impact of m6A on gene expression, cell differentiation, and other cellular processes [].

Cycloleucine is a non-proteinogenic amino acid, specifically a cyclopentane derivative of leucine, characterized by its unique cyclic structure. Its chemical formula is C6H11NO2C_6H_{11}NO_2, and it is also known as 1-amino-1-cyclopentanecarboxylic acid. Cycloleucine is notable for being a non-metabolizable compound that acts as a specific and reversible inhibitor of nucleic acid methylation, making it valuable in biochemical research and experiments aimed at understanding methylation processes in various biological systems .

  • Methylation Inhibition: Cycloleucine competitively inhibits the enzyme S-adenosyl-L-methionine:protein-lysine O-methyltransferase, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to various cellular targets like DNA and proteins []. This inhibition disrupts methylation patterns, allowing researchers to study the consequences of altered methylation in various cellular processes [].
  • Limited Data: Although specific data on cycloleucine's toxicity is limited, it's generally considered a safe compound for research purposes when handled appropriately [].
  • Standard Precautions: As with any laboratory chemical, it's crucial to follow standard safety protocols when handling cycloleucine, including wearing gloves, eye protection, and working in a well-ventilated area [].
, primarily as a substrate for enzymes that facilitate its synthesis. A significant reaction involves the [3+2]-annulation process, where cycloleucine synthases catalyze the formation of cycloleucine from precursor molecules using S-adenosyl methionine as an electrophile. This reaction can lead to the production of 2-hydroxy or 2-aminocycloleucine products . The compound's ability to inhibit nucleic acid methylation also signifies its role in biochemical pathways affecting gene expression and cellular function .

Cycloleucine exhibits several biological activities, primarily through its inhibition of nucleic acid methylation. Research indicates that it can lower S-adenosyl methionine levels in cells, which is crucial for various methylation reactions. For instance, studies have shown that cycloleucine treatment can enhance adipocyte growth by blocking methylation processes, thereby influencing cellular metabolism and differentiation . Additionally, it has been observed to negatively impact porcine oocyte and embryo development, demonstrating its cytotoxic effects at higher concentrations .

The synthesis of cycloleucine can be achieved through several methods:

  • Biocatalytic Synthesis: Utilizing pyridoxal 5’-phosphate-dependent enzymes to facilitate tandem carbon-carbon forming steps.
  • Chemical Synthesis: Involves traditional organic synthesis techniques such as peptide coupling reactions or cyclization of leucine derivatives .

These methods highlight the versatility of cycloleucine synthesis in both laboratory and industrial settings.

Cycloleucine is widely used in biochemical research due to its ability to inhibit nucleic acid methylation. Its applications include:

  • Research Tool: Used to study the effects of methylation on gene expression and cellular processes.
  • Pharmaceutical Development: Investigated for potential therapeutic applications due to its unique properties as a non-metabolizable amino acid.
  • Cell Culture Studies: Employed in experiments involving cell growth and differentiation, particularly in adipocytes and embryonic cells .

Studies have demonstrated that cycloleucine interacts with various biological systems:

  • It inhibits the activity of methionine adenosyl transferase, thereby reducing S-adenosylmethionine levels in cells.
  • Research indicates that it affects photosynthetic capacity and hormone metabolism in plants, suggesting broader implications for plant biology .
  • Cycloleucine's cytotoxicity has been observed in both animal and plant cells, indicating its potential utility and risks in experimental settings .

Cycloleucine shares structural similarities with several other compounds but is unique due to its specific cyclic structure and biological activity. Here are some similar compounds:

Compound NameStructure TypeUnique Features
LeucineLinear amino acidProteinogenic; essential amino acid
NorleucineLinear amino acidNon-proteinogenic; similar side chain structure
1-Aminocyclopentanecarboxylic AcidCyclized version of leucineSame core structure but different functional properties

Cycloleucine stands out due to its non-metabolizable nature and specific inhibitory effects on nucleic acid methylation compared to these similar compounds .

Physical Description

Solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS]

Color/Form

CRYSTALS FROM ETHANOL & WATER

XLogP3

-2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

129.078978594 g/mol

Monoisotopic Mass

129.078978594 g/mol

Heavy Atom Count

9

LogP

-2.28
-2.28 (LogP)

Melting Point

330 °C, DECOMP

UNII

0TQU7668EI

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory.;
H301 (93.88%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPTL USE (VET): SINGLE DOSES OF ANTILYMPHOCYTE SERUM, CYCLOPHOSPHAMIDE, CYCLOLEUCINE DELAYED ONSET OF HYPERACUTE FORM OF EXPTL ALLERGIC ENCEPHALOMYELITIS IN RATS. CYCLOLEUCINE & TILORONE-HCL WERE PROVEN TO HAVE SYNERGISTIC RELATIONSHIP.
EXPTL USE: (11)C-CYCLOLEUCINE WAS EVALUATED AS TUMOR SCANNING AGENT IN 38 PT. EXTRAPOLATION FROM ANIMAL DATA GIVES 0.01 RAD/UCI FOR WHOLE BODY & LESS THAN 0.06 RAD/UCI FOR PANCREAS. 33/38 HAS GALLIUM CITRATE (67)GA SCANS ALSO; RESULTS 19 POS FORMER & 24 POS (67)GA SCANS.
MEDICATION (VET): CARBOXYL-LABELED (11)C-CYCLOLEUCINE WAS PREPD IN MULTIMILLICURIE AMT. TISSUE DISTRIBUTION (750 MICROCURIE, IV) IN MORRIS 5123 C HEPATOMA BEARING RATS INDICATED THE COMPD HAS POTENTIAL AS TUMOR-LOCALIZING AGENT FOR DETECTING CANCER IN HUMANS.
MEDICATION (VET): CYCLOLEUCINE PROTECTED RATS AGAINST SEIZURES IN MAXIMAL ELECTROSHOCK TEST BUT OFFERED NO PROTECTION AGAINST METRAZOL-(PENTYLENETETRAZOL) INDUCED SEIZURES IN MICE.

Pharmacology

Cycloleucine has cytostatic, immunosuppressive and antineoplastic activities.
Cycloleucine is a non-metabolizable synthetic amino acid, formed through the cyclization of the amino acid leucine, with immunosuppressive, antineoplastic, and cytostatic activities. Cycloleucine competitively inhibits the enzyme methionine adenosyltransferase, resulting in the inhibition of S-adenosylmethionine (SAM) synthesis from methionine and ATP, and subsequent nucleic acid methylation and polyamine production; RNA, and perhaps to a lesser extent, DNA biosyntheses and cell cycle progression are finally disrupted. This agent is also a competitive inhibitor at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action

SYNTHETIC AMINO ACID THOUGHT TO ACT AS VALINE ANTAGONIST.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

52-52-8

Absorption Distribution and Excretion

LEVELS OF (14)C IN LIVER & PANCREAS WERE RESPECTIVELY EIGHTFOLD & TWOFOLD THOSE IN BLOOD, 15 MIN AFTER IV DOSE OF [(14)C]-1-AMINOCYCLOPENTANECARBOXYLIC ACID TO RHESUS MONKEYS. (14)C LEVELS IN THESE TISSUES WERE SIMILAR TO THOSE IN BLOOD AFTER 24 HR.
WHEN ADMIN TO MICE CYCLOLEUCINE ACCUM IN TISSUES AT LEVELS BETWEEN 0.02 & 1.29 MG/ML. MOST OF REMAINING 2% WAS ASSOC WITH PROTEIN. ACCUM AGAINST CONCN GRADIENT OCCURRED IN KIDNEY, IN SPLEEN TO GREATER EXTENT & TO MUCH GREATER DEGREE IN PANCREAS. THE DISTRIBUTION RATIOS FOR CNS TISSUE, KIDNEY & SPLEEN DID NOT CHANGE AS FUNCTION OF PLASMA CYCLOLEUCINE CONCN OR OF TIME BETWEEN 4 & 40 DAYS AFTER ADMIN TO MICE. 5 DAYS AFTER ADMIN OF CYCLOLEUCINE TO MICE, HEPATIC CYCLOLEUCINE DISTRIBUTION RATIO WAS CONSIDERABLY GREATER THAN UNITY AT THE LOWEST DOSES & INCR VARIABLY WITH INCR CYCLOLEUCINE PLASMA LEVELS.

Wikipedia

Cycloleucine

Biological Half Life

AT 0.4-0.5 MG/G PLASMA LEVEL AT 24 DAYS WAS NOT SIGNIFICANTLY DIFFERENT FROM THAT AT 1 DAY. HIGHEST DOSES (1-3 MG/G) RESULTED IN NEARLY SIMILAR PLASMA LEVELS BY 4TH DAY. T/2 IN PLASMA WAS EXTREMELY LONG.

Methods of Manufacturing

ZELINSKY, STADNIKOFF, Z PHYSIOL CHEM 75, 350 (1911); CONNORS, ROSS, J CHEM SOC 1960, 2119; CREMLYN, J CHEM SOC 1962, 3977; SUDO, ICHIHARA, BULL CHEM SOC JAPAN 36, 34 (1963). MFR: NETHERLAND PATENT APPLICATION 6,607,754 (1966 TO ROHM & HAAS), CA 67, 73159B (1967).

General Manufacturing Information

Cyclopentanecarboxylic acid, 1-amino-: ACTIVE

Stability Shelf Life

FORMS STABLE METAL SALTS

Dates

Modify: 2023-08-15
Herberg LJ, Rose IC: Effects of D-cycloserine and cycloleucine, ligands for the NMDA-associated strychnine-insensitive glycine site, on brain-stimulation reward and spontaneous locomotion. Pharmacol Biochem Behav. 1990 Aug;36(4):735-8. [PMID:2170997]
Quinlan et al. Targeting S-Adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A. Nature Chemical Biology, doi: 10.1038/nchembio.2384, published online 29 May 2017

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